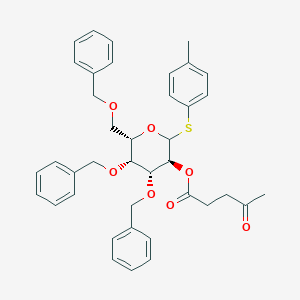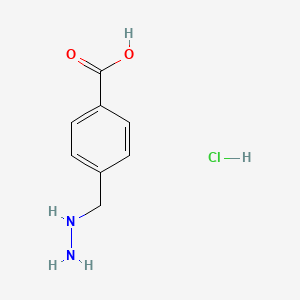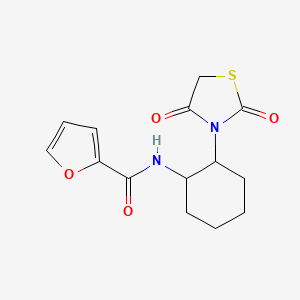
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan carboxamide derivatives and their synthesis, biological evaluation, and potential applications in medicine, particularly as antibacterial and antiallergic agents, as well as inhibitors of VEGFR-2, a receptor implicated in cancer progression .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine to yield high yields of the desired products . Additionally, the use of microwave irradiation has been reported to enhance the synthetic yields and rates compared to classical conditions . These methods could potentially be adapted for the synthesis of this compound, although specific details would need to be optimized for the unique structural features of this compound.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group. The papers provided discuss the structural elucidation of these compounds using various analytical and spectral analyses . The molecular interactions and stability of these compounds have also been validated through docking studies and molecular dynamics simulations .
Chemical Reactions Analysis
The furan carboxamide derivatives have been shown to participate in Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups into the molecule . This reaction is facilitated by the use of a palladium catalyst and a base, resulting in moderate to good yields of the arylated products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, related compounds have been shown to possess significant biological activities, including antibacterial and antiallergic effects, as well as antiproliferative activities against various human cancer cell lines . These properties suggest that the compound may also exhibit similar biological activities, which could be of interest for pharmaceutical applications.
科学的研究の応用
Synthesis and Chemical Reactivity
Research focuses on the synthesis and reactivity of furan and thiazolidine derivatives, highlighting methodologies for creating compounds with potential biological activities. The synthesis of these compounds involves various chemical reactions, showcasing their versatility in chemical transformations and potential for generating novel molecules with designed functionalities (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazolidine-2,4-dione derivatives, indicating their use in developing new antibacterial and antifungal agents. These compounds have been evaluated against a range of pathogens, showing varying degrees of activity, which suggests their potential application in combating microbial infections (Rakia Abd Alhameed et al., 2019).
Molecular Characterization and Biological Activity
Research into thiazole-based heterocyclic amides has included comprehensive molecular characterization and investigation of their biological activities. Studies have combined experimental techniques such as IR, NMR, and X-ray diffraction with theoretical methods like DFT modeling to understand the structural and electronic properties of these compounds. Their antimicrobial activity against a variety of microorganisms suggests potential pharmacological and medical applications (Sukriye Cakmak et al., 2022).
Anticancer Activity
Thiazolidinone compounds have been synthesized and tested for their antiproliferative activity against human leukemia cell lines. The investigation of these compounds reveals their potential in inducing apoptosis and inhibiting cancer cell growth, highlighting their significance in anticancer drug development (S. Chandrappa et al., 2009).
作用機序
The mechanism of action of thiazolidin-2,4-dione (TZD) analogues, which are similar to the compound , involves improving insulin resistance through PPAR-γ receptor activation, inhibiting cytoplasmic Mur ligases for antimicrobial action, and scavenging reactive oxygen species (ROS) for antioxidant action .
将来の方向性
The future directions in the research of thiazoles and their derivatives could involve the design and structure-activity relationship of bioactive molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOQCYAJNHGYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)
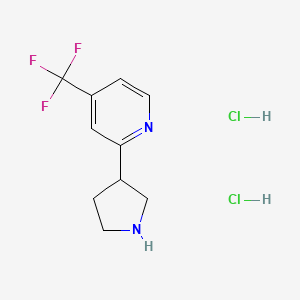
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
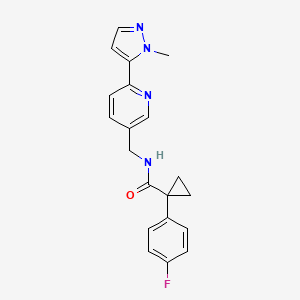

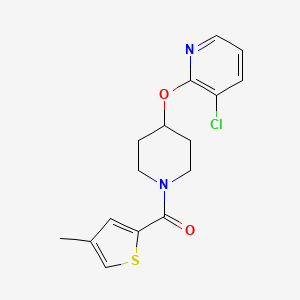
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)
